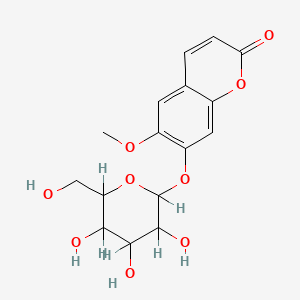
1,8-Diamino-3,6-Dipyrrolidin-1-yl-2,7-Naphthyridin-4-carbonitril
Übersicht
Beschreibung
SID 3712249, also known as 1,8-Diamino-3,6-di-1-pyrrolidinyl-2,7-naphthyridine-4-carbonitrile, is a chemical compound with the molecular formula C17H21N7 and a molecular weight of 323.40 g/mol . This compound is primarily known for its role as an inhibitor of the biogenesis of microRNA-544 (miR-544), which is involved in various cellular processes, including tumor cell survival under hypoxic conditions .
Wissenschaftliche Forschungsanwendungen
SID 3712249 has several scientific research applications, including:
Cancer Research: It is used to study the role of miR-544 in tumor cell survival and apoptosis.
Molecular Biology: SID 3712249 is employed to investigate the biogenesis of microRNAs and their regulatory mechanisms.
Drug Development: The compound is explored as a potential therapeutic agent for targeting miR-544 in various diseases.
Wirkmechanismus
SID 3712249 exerts its effects by binding directly to the precursor microRNA-544, thereby blocking the production of the mature microRNA. This results in decreased levels of miR-544, hypoxia-inducible factor-1α (HIF-1α), and ataxia-telangiectasia mutated kinase (ATM) transcripts . The inhibition of miR-544 processing leads to apoptosis in cancer cells under hypoxic conditions and sensitizes them to chemotherapy .
Biochemische Analyse
Biochemical Properties
1,8-Diamino-3,6-dipyrrolidin-1-yl-2,7-naphthyridine-4-carbonitrile plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been identified as an inhibitor of the DNA recombination protein RecA from Mycobacterium tuberculosis . This interaction is crucial as RecA is involved in DNA repair and recombination processes. The compound binds to the catalytic domain of RecA, inhibiting its activity and thereby affecting the DNA repair mechanism.
Cellular Effects
1,8-Diamino-3,6-dipyrrolidin-1-yl-2,7-naphthyridine-4-carbonitrile influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect pre-mRNA splicing by binding to expanded non-coding r(CUG) repeats, which sequester muscleblind-like 1 protein (MBNL1) . This interaction leads to the dysregulation of alternative splicing, impacting gene expression and cellular function.
Molecular Mechanism
At the molecular level, 1,8-Diamino-3,6-dipyrrolidin-1-yl-2,7-naphthyridine-4-carbonitrile exerts its effects through binding interactions with biomolecules. It inhibits the interaction of MBNL1 with its natural pre-mRNA substrates by binding to the UU loops in r(CUG) repeats . This inhibition disrupts the normal splicing process, leading to changes in gene expression. Additionally, the compound’s interaction with RecA involves binding to its catalytic domain, thereby inhibiting its enzymatic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,8-Diamino-3,6-dipyrrolidin-1-yl-2,7-naphthyridine-4-carbonitrile have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects on cellular processes .
Dosage Effects in Animal Models
The effects of 1,8-Diamino-3,6-dipyrrolidin-1-yl-2,7-naphthyridine-4-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating gene expression and cellular processes. At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
1,8-Diamino-3,6-dipyrrolidin-1-yl-2,7-naphthyridine-4-carbonitrile is involved in metabolic pathways that include interactions with enzymes and cofactors. Its role in inhibiting RecA suggests that it may affect metabolic flux and metabolite levels by disrupting DNA repair and recombination processes
Transport and Distribution
The transport and distribution of 1,8-Diamino-3,6-dipyrrolidin-1-yl-2,7-naphthyridine-4-carbonitrile within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments, affecting its overall activity and function .
Subcellular Localization
1,8-Diamino-3,6-dipyrrolidin-1-yl-2,7-naphthyridine-4-carbonitrile exhibits specific subcellular localization, which is crucial for its activity. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization influences its interactions with biomolecules and its overall biochemical effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SID 3712249 involves the reaction of 1,8-diamino-3,6-di-1-pyrrolidinyl-2,7-naphthyridine with 4-cyanobenzyl chloride under specific conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at room temperature. The product is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Industrial Production Methods
Industrial production of SID 3712249 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures, including HPLC analysis, to confirm its purity and identity .
Analyse Chemischer Reaktionen
Types of Reactions
SID 3712249 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert SID 3712249 into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of SID 3712249 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MiR-544 Inhibitor 2: Another inhibitor of miR-544 with similar properties but different chemical structure.
MiR-21 Inhibitor: Targets a different microRNA but shares similar mechanisms of action in terms of inhibiting microRNA biogenesis.
Uniqueness
SID 3712249 is unique due to its high selectivity and potency in inhibiting miR-544 biogenesis. It is 25-fold more potent than a 2′-O-methyl RNA antagomir, making it a valuable tool in cancer research and drug development .
Eigenschaften
IUPAC Name |
1,8-diamino-3,6-dipyrrolidin-1-yl-2,7-naphthyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7/c18-10-12-11-9-13(23-5-1-2-6-23)21-15(19)14(11)16(20)22-17(12)24-7-3-4-8-24/h9H,1-8H2,(H2,19,21)(H2,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWVPYMSHHEYAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=C3C(=C2)C(=C(N=C3N)N4CCCC4)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






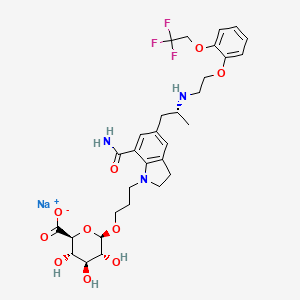
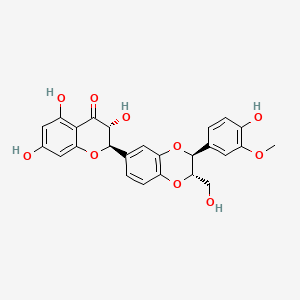
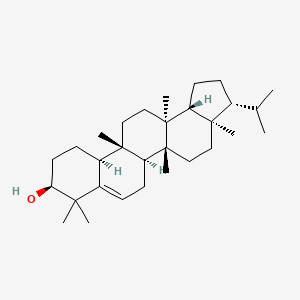
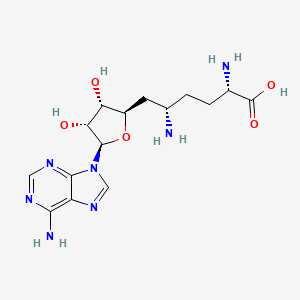

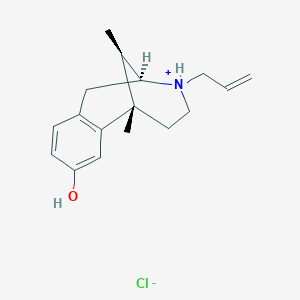
![[2-[bis[(2S)-2-aminopropanoyl]amino]-3-methylphenyl] (2S)-2-[[(2S)-2-(3-hydroxyhexanoylamino)-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B1681687.png)
![Methyl N-{(4s,5s)-5-[(L-Alanyl-L-Alanyl)amino]-4-Hydroxy-6-Phenylhexanoyl}-L-Valyl-L-Valinate](/img/structure/B1681688.png)
